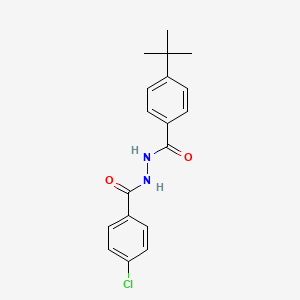
4-tert-butyl-N'-(4-chlorobenzoyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N'-(4-chlorobenzoyl)benzohydrazide, also known as BCBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCBH is a hydrazide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
Mechanism of Action
The mechanism of action of 4-tert-butyl-N'-(4-chlorobenzoyl)benzohydrazide is not fully understood, but it has been suggested that this compound may exert its biological activities through the inhibition of various enzymes and signaling pathways, such as cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinases (MAPKs). This compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of COX-2 and the production of prostaglandin E2 (PGE2), which are involved in inflammation and pain. This compound has also been shown to inhibit the production of reactive oxygen species (ROS) and lipid peroxidation, suggesting that it may have potential as an antioxidant agent. In addition, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, indicating its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
4-tert-butyl-N'-(4-chlorobenzoyl)benzohydrazide has several advantages and limitations for laboratory experiments. One of the advantages of this compound is that it is relatively easy to synthesize and purify, making it readily available for research purposes. This compound also exhibits a broad range of biological activities, making it a versatile compound for studying various biological processes. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which may limit its potential applications in certain research areas.
Future Directions
There are several future directions for the research on 4-tert-butyl-N'-(4-chlorobenzoyl)benzohydrazide. One potential direction is to investigate the structure-activity relationship (SAR) of this compound and its derivatives to identify compounds with enhanced biological activities and selectivity. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety as a therapeutic agent. Additionally, the development of new drug delivery systems, such as nanoparticles or liposomes, may enhance the bioavailability and efficacy of this compound for various applications.
Synthesis Methods
4-tert-butyl-N'-(4-chlorobenzoyl)benzohydrazide can be synthesized through various methods, including the reaction of 4-chlorobenzoyl hydrazide with 4-tert-butylbenzoyl chloride in the presence of a base, such as triethylamine or pyridine. The reaction can be carried out in an organic solvent, such as dichloromethane or chloroform, at room temperature or under reflux conditions. The resulting product is a white to off-white solid that can be purified through recrystallization or column chromatography.
Scientific Research Applications
4-tert-butyl-N'-(4-chlorobenzoyl)benzohydrazide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities, making it a potential candidate for the development of new therapeutic agents for various diseases, including cancer, inflammation, and oxidative stress-related disorders.
properties
IUPAC Name |
4-tert-butyl-N'-(4-chlorobenzoyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-18(2,3)14-8-4-12(5-9-14)16(22)20-21-17(23)13-6-10-15(19)11-7-13/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFESNRVWSUTKNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5721687.png)

![N-allyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5721701.png)
![4-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B5721704.png)
![N-(3-chloro-4-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5721713.png)
![2-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]phenol](/img/structure/B5721722.png)

![N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide](/img/structure/B5721733.png)

phosphinic acid](/img/structure/B5721762.png)
![N-[2-chloro-5-(propionylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5721768.png)
![isopropyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5721772.png)
![2-(3,4-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5721779.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)ethanimidamide](/img/structure/B5721787.png)